6-Dihydroepistephamiersine-6-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Dihydroepistephamiersine-6-acetate is a natural product belonging to the class of alkaloids. It is extracted from the plant Stephania epigaea, which is found in Southeast Asia. This compound has garnered interest due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Dihydroepistephamiersine-6-acetate can be synthesized through semi-synthetic methods. The compound is typically derived from the roots of Stephania japonica . The synthetic route involves the isolation of the parent compound, followed by acetylation to form the acetate derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stephania japonica roots. The process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified and crystallized to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Dihydroepistephamiersine-6-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products:

Scientific Research Applications

6-Dihydroepistephamiersine-6-acetate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of alkaloids.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-Dihydroepistephamiersine-6-acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Epistephamiersine: A closely related alkaloid with similar structural features.

Stephamiersine: Another alkaloid from the same plant family with comparable properties.

Uniqueness: 6-Dihydroepistephamiersine-6-acetate is unique due to its specific acetate group, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

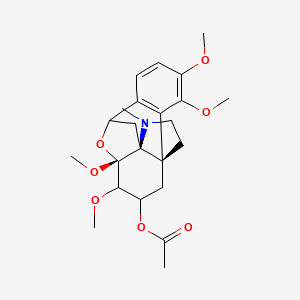

6-Dihydroepistephamiersine-6-acetate is a natural alkaloid derived from the plant Stephania epigaea, predominantly found in Southeast Asia. This compound has attracted significant interest due to its potential biological activities and therapeutic applications. Its molecular formula is C23H31NO7 with a molecular weight of 433.5 g/mol .

This compound exhibits various biological activities through its interaction with specific enzymes and receptors in biological systems. The compound is known to modulate enzyme activity, which can lead to antimicrobial and anti-inflammatory effects. This modulation occurs via binding to molecular targets, thereby influencing biochemical pathways essential for cellular function.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property suggests its potential use in treating inflammatory diseases, although further clinical studies are needed to establish efficacy.

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Epistephamiersine | High | Moderate antimicrobial activity |

| Stephamiersine | Moderate | Anti-inflammatory properties |

| 6-Dihydroepistephamiersine | High | Enhanced antimicrobial and anti-inflammatory effects |

The unique acetate group in this compound enhances its solubility and stability compared to its analogs, making it more suitable for various applications.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a promising candidate for developing new antimicrobial agents.

Study 2: Anti-inflammatory Response

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.

Properties

IUPAC Name |

[(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWUZSBREAMJGL-XLSOAHDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.